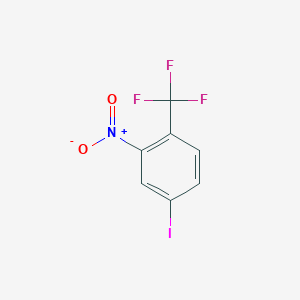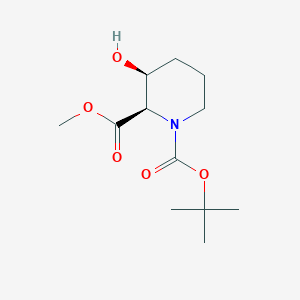
1-(tert-Butyl) 2-methyl (2R,3S)-3-hydroxypiperidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl) 2-methyl (2R,3S)-3-hydroxypiperidine-1,2-dicarboxylate is a complex organic compound featuring a piperidine ring substituted with tert-butyl, methyl, and hydroxyl groups
Métodos De Preparación
The synthesis of 1-(tert-Butyl) 2-methyl (2R,3S)-3-hydroxypiperidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the use of tert-butyl esters, which are synthesized through flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes . The reaction conditions often involve the use of tert-butoxycarbonyl groups introduced into organic compounds under controlled conditions .
Análisis De Reacciones Químicas
1-(tert-Butyl) 2-methyl (2R,3S)-3-hydroxypiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing functional groups on the piperidine ring.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(tert-Butyl) 2-methyl (2R,3S)-3-hydroxypiperidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl) 2-methyl (2R,3S)-3-hydroxypiperidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects in biological systems .
Comparación Con Compuestos Similares
Similar compounds to 1-(tert-Butyl) 2-methyl (2R,3S)-3-hydroxypiperidine-1,2-dicarboxylate include other piperidine derivatives with varying substituents. For example:
1-(tert-Butyl) 2-methyl (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate: This compound has a similar structure but features a pyrrolidine ring instead of a piperidine ring.
tert-Butyl- (+)- (1R,2S,3S,6R,7S,4’S)-6-benzyloxy: Another related compound with different substituents on the ring structure.
Propiedades
Número CAS |
152230-79-0 |
|---|---|
Fórmula molecular |
C12H21NO5 |
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-methyl (2R,3S)-3-hydroxypiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-5-6-8(14)9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m0/s1 |
Clave InChI |
DSCVRGCAXJUTEM-DTWKUNHWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@@H]1C(=O)OC)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


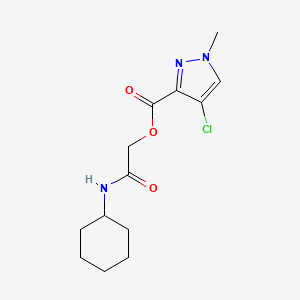
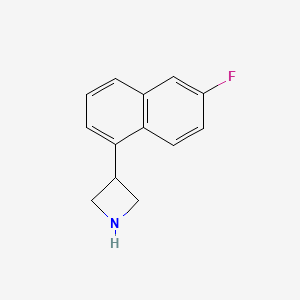
![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde](/img/structure/B12942733.png)
![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B12942746.png)
![Benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]-](/img/structure/B12942748.png)
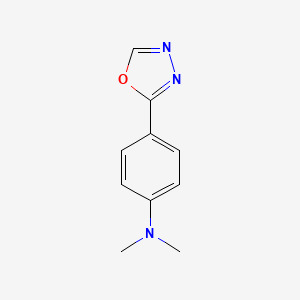

![2-Ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12942774.png)
![2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid](/img/structure/B12942781.png)

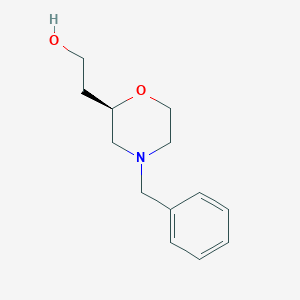
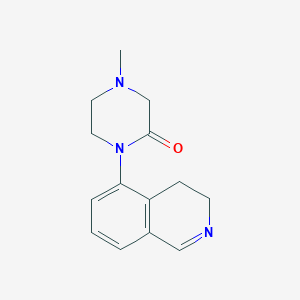
![(R)-5-(3-Hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B12942793.png)
